molecular formula C12H16ClN3O3 B1356573 3-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride CAS No. 1025447-52-2

3-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride

Cat. No. B1356573
M. Wt: 285.73 g/mol
InChI Key: SHGFCIFONYYUKF-UHFFFAOYSA-N
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Description

The compound “3-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride” is a derivative of the Trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized by a facile and one-pot step . The synthesis was achieved with good yields using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system .


Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . This ring has been incorporated in a wide range of therapeutically interesting drugs .


Chemical Reactions Analysis

The TMP group has been associated with a wide range of chemical reactions. For instance, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Safety And Hazards

The safety data sheet for a similar compound, 3-(3,4,5-Trimethoxyphenyl)propionic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Therefore, it could be concluded that the synthesized derivatives would represent useful lead compounds for further investigation in the development of anticonvulsant and sedative agents . This opens up a wide range of future directions for the development of new drugs and therapies.

properties

IUPAC Name

5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3.ClH/c1-16-9-4-7(8-6-11(13)15-14-8)5-10(17-2)12(9)18-3;/h4-6H,1-3H3,(H3,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGFCIFONYYUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=NN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride

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